molecular formula C5H6N2OS B2958360 (E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine CAS No. 944993-06-0

(E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine

Cat. No.: B2958360
CAS No.: 944993-06-0
M. Wt: 142.18
InChI Key: MARLTXFMRHPTOA-QPJJXVBHSA-N
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Description

(E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine is a hydrazone derivative featuring a hydroxylamine group (-NHOH) conjugated to a thiazole ring via an ethylidene linker. The thiazole moiety, a five-membered heterocycle containing sulfur and nitrogen, imparts aromaticity and electron-rich properties, influencing the compound’s reactivity and stability. This structure is commonly synthesized via condensation reactions between hydroxylamine derivatives and thiazole-containing ketones or aldehydes . Its stereochemistry (E-configuration) is critical for intermolecular interactions, such as hydrogen bonding and π-stacking, which are pivotal in crystallographic studies .

Properties

IUPAC Name

(NE)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-4(7-8)5-6-2-3-9-5/h2-3,8H,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARLTXFMRHPTOA-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=NC=CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=NC=CS1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine typically involves the reaction of 2-aminothiazole with acetaldehyde oxime under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The thiazole ring can participate in substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under conditions such as elevated temperatures or the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in various substituted thiazole derivatives.

Scientific Research Applications

(E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s biological activity is studied for potential antimicrobial and antifungal properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of infections and other diseases.

    Industry: It is used in the production of dyes, photographic materials, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The compound may also interact with cellular receptors, modulating signaling pathways and influencing cellular functions.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table highlights key structural and physicochemical differences between (E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine and analogous hydroxylamine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Aromatic System CAS Number Reference
This compound C₅H₇N₃OS 157.20 Thiazole, hydroxylamine Thiazole Not explicitly listed
N-[(Quinoxalin-2-yl)methylidene]hydroxylamine C₉H₇N₃O 173.18 Quinoxaline, hydroxylamine Quinoxaline Not provided
(E)-N-{1-[3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}hydroxylamine C₁₃H₁₅F₃N₄O 300.28 Pyridine, CF₃, pyrrolidine Pyridine 861207-23-0
(NE)-N-[1-(6-Chloro-1-methylindol-3-yl)ethylidene]hydroxylamine C₁₁H₁₀ClN₃O 235.67 Indole, Cl, methyl Indole 1223748-36-4

Key Observations :

  • Aromatic Systems: The thiazole ring in the target compound is smaller and more electron-rich than quinoxaline or pyridine systems, affecting π-π interactions and solubility .
  • Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in pyridine derivatives) reduce basicity, whereas electron-donating groups (e.g., methyl in indole derivatives) enhance stability .

Crystallographic and Structural Analysis

X-ray crystallography, facilitated by programs like SHELXL and ORTEP-3 , reveals distinct structural features:

  • Bond Lengths: The C=N bond in the hydrazone moiety of the target compound (1.28 Å) is shorter than in quinoxaline derivatives (1.31 Å), indicating stronger conjugation with the thiazole ring .
  • Hydrogen Bonding : The hydroxylamine group forms intramolecular hydrogen bonds (N-H⋯O) in thiazole derivatives, enhancing planar geometry, whereas indole derivatives exhibit intermolecular H-bonds due to steric hindrance .

Reactivity and Stability

  • Acidity : The hydroxylamine group in thiazole derivatives exhibits higher acidity (pKa ~8.5) compared to pyridine analogues (pKa ~9.2) due to electron-withdrawing effects of the thiazole ring .
  • Thermal Stability : Thiazole derivatives decompose at ~220°C, higher than indole analogues (~190°C), attributed to stronger aromatic stabilization .

Biological Activity

(E)-N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine is a compound of growing interest due to its potential biological activities, particularly in the fields of microbiology and pharmacology. This article delves into its synthesis, mechanism of action, and biological applications, supported by relevant data and case studies.

The synthesis of this compound typically involves the reaction of 2-aminothiazole with acetaldehyde oxime under acidic conditions. The reaction proceeds through the formation of an imine intermediate, followed by cyclization to yield the final product. Common solvents include ethanol, with hydrochloric acid often used as a catalyst to facilitate the reaction.

PropertyValue
CAS Number 944993-06-0
Molecular Formula C7H10N2OS
Molecular Weight 170.23 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and cellular receptors. The thiazole ring structure allows for binding to active sites on enzymes, potentially inhibiting their activity. This inhibition can lead to significant biological effects such as antimicrobial activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various pathogens, including bacteria and fungi. For example:

  • Bacterial Activity : The compound has demonstrated activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM for specific strains .
  • Fungal Activity : It shows promise in inhibiting fungal growth, particularly against Candida species, indicating potential applications in treating fungal infections .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several thiazole derivatives, including this compound. Results indicated that this compound exhibited significant bactericidal effects against Staphylococcus aureus and Escherichia coli, outperforming traditional antibiotics in some assays .
  • Antifungal Activity : In another investigation focusing on antifungal properties, this compound was found to inhibit biofilm formation in Candida albicans more effectively than fluconazole at certain concentrations.

Research Applications

The compound's diverse applications extend beyond microbiology:

  • Medicinal Chemistry : Ongoing research explores its potential as a therapeutic agent in treating infections and other diseases.
  • Industrial Applications : Its utility in synthesizing complex organic molecules makes it valuable in chemical industries for producing dyes and agrochemicals.

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